

# An In-depth Technical Guide to 2-Methyloctanoic Acid

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## Compound of Interest

Compound Name: 2-Methyloctanoic acid

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## Core Concepts and IUPAC Nomenclature

**2-Methyloctanoic acid**, a branched-chain fatty acid (BCFA), holds the International Union of Pure and Applied Chemistry (IUPAC) name **2-methyloctanoic acid**.<sup>[1]</sup> As a chiral molecule, it exists as two enantiomers, (R)-**2-methyloctanoic acid** and (S)-**2-methyloctanoic acid**. This guide delves into the technical aspects of **2-methyloctanoic acid**, encompassing its synthesis, physicochemical properties, metabolic fate, and potential roles in cellular signaling, providing a comprehensive resource for professionals in research and drug development.

## Physicochemical and Biological Properties

**2-Methyloctanoic acid** is a medium-chain fatty acid.<sup>[1]</sup> Its physical and chemical characteristics are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-methyloctanoic acid	[1]
Synonyms	$\alpha$ -methylcaprylic acid, 2-methyl caprylic acid	
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O <sub>2</sub>	
Molecular Weight	158.24 g/mol	
CAS Number	3004-93-1	
Appearance	Colorless to pale yellow liquid	
Boiling Point	253-254 °C at 760 mmHg	
Flash Point	129.7 °C	
Density	0.911 g/cm <sup>3</sup> (estimate)	
Water Solubility	195.5 mg/L at 25 °C (estimated)	
logP (o/w)	3.089 (estimated)	

## Synthesis and Experimental Protocols

The synthesis of **2-methyloctanoic acid** can be achieved through various organic chemistry routes. Below are two detailed experimental protocols for its preparation.

### Asymmetric Synthesis of (R)- and (S)-2-Methyloctanoic Acid

This method involves the alkylation of octanoic acid and subsequent resolution of diastereomeric amides.

Experimental Protocol:

- Alkylation of Octanoic Acid: Octanoic acid is converted to its dianion using lithium diisopropylamide (LDA) and then alkylated with methyl iodide to yield **2-methyloctanoic acid**.

- Formation of Diastereomeric Amides: The resulting **2-methyloctanoic acid** is converted to its acid chloride and reacted with either (R)- or (S)- $\alpha$ -phenylethylamine to form diastereomeric amides.
- Diastereomer Resolution: The diastereomers are separated via recrystallization from ethanol, with the purity monitored by gas-liquid chromatography.
- Hydrolysis: The pure amide is deprotonated with LDA, and the resulting anion is alkylated with ethylene oxide. The adduct is then hydrolyzed with dilute acid to yield the corresponding (R)- or (S)-**2-methyloctanoic acid**.
- Purification: The final product is purified by distillation.

## Synthesis of (+)-2-Methyloctanoic Acid via Oxidation

This protocol describes the synthesis from (-)-2-methyloctanol.

### Experimental Protocol:

- Emulsion Formation: An emulsion is formed by adding 21.2 g (147 mmol) of (-)-2-methyloctanol to a mixture of 330 ml of water and 46.4 g of concentrated sulfuric acid with stirring.
- Oxidation: 63.4 g (401 mmol) of potassium permanganate is added dropwise to the emulsion over 7 hours.
- Workup: The reaction mixture is treated with 51.5 g of sodium hydrogen sulfite, 70 ml of ice water, and 200 ml of ether, and then poured into 270 ml of ice water.
- Extraction: The layers are separated, and the aqueous layer is extracted with ether and then with a 10% aqueous solution of sodium hydroxide. The alkaline extract is acidified with concentrated sulfuric acid to a pH of not more than 1.
- Final Extraction and Purification: The product is extracted with chloroform, washed with water, dried over magnesium sulfate, filtered, and concentrated. The final product is obtained by distillation under reduced pressure, yielding (+)-**2-methyloctanoic acid** as a colorless and transparent liquid.

## Metabolic Pathway of 2-Methyloctanoic Acid

The catabolism of **2-methyloctanoic acid** primarily occurs in the mitochondria of liver cells.

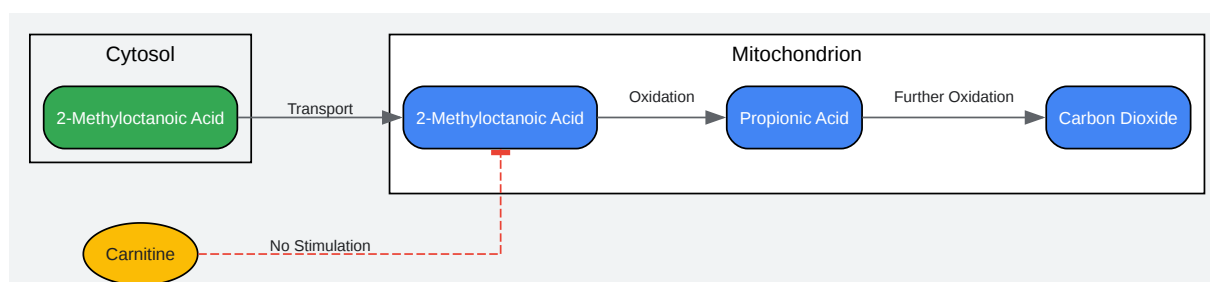
### Experimental Protocol for Catabolism Study

The following protocol outlines the investigation of **2-methyloctanoic acid** oxidation in mitochondrial preparations.

Experimental Protocol:

- **Synthesis of Radiolabeled Substrate:** 2-Methyl[1- $^{14}\text{C}$ ]octanoic acid is synthesized from 2-bromooctane and  $^{14}\text{CO}_2$ .
- **Preparation of Mitochondria:** Mitochondrial fractions are prepared from various tissues (e.g., liver, adrenal, kidney, heart, spleen, brown fat) of the test organism.
- **Oxidation Assay:** The mitochondrial preparations are incubated with 2-methyl[1- $^{14}\text{C}$ ]octanoic acid.
- **Analysis of Products:** The reaction products, specifically  $^{14}\text{CO}_2$  and propionic acid, are collected and quantified to determine the rate of oxidation. The effect of cofactors such as carnitine can also be assessed by their inclusion in the incubation mixture.

The study of **2-methyloctanoic acid** catabolism reveals that it is readily oxidized to propionic acid and carbon dioxide by liver mitochondria. This process is less efficient in adrenal and kidney mitochondria and poor in heart, spleen, and brown fat mitochondria. Notably, the addition of carnitine does not stimulate the oxidation of **2-methyloctanoic acid**.



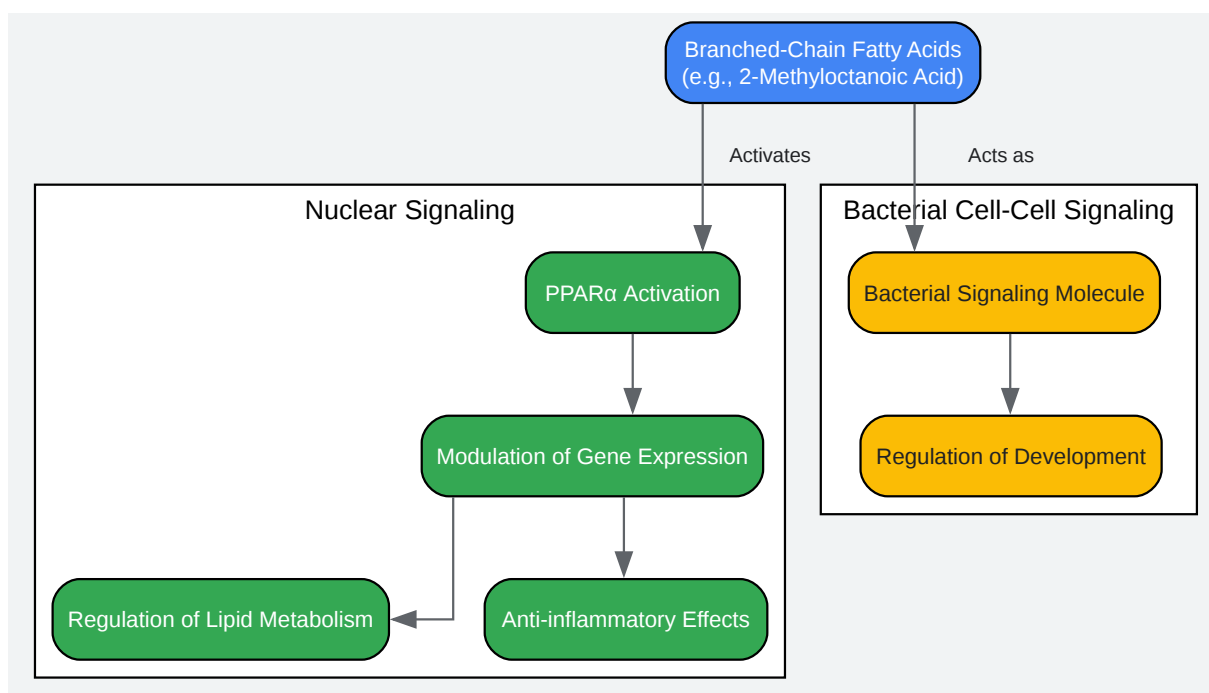
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Metabolic pathway of **2-methyloctanoic acid**.

## Potential Signaling Roles of Branched-Chain Fatty Acids

While a specific signaling pathway for **2-methyloctanoic acid** in mammalian cells is not yet fully elucidated, research on branched-chain fatty acids (BCFAs) in general suggests their involvement in cellular signaling and regulation.

BCFAs can act as signaling molecules in bacteria, influencing developmental processes. In mammalian systems, certain BCFAs have been shown to activate Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. The activation of PPAR $\alpha$  by BCFAs can lead to downstream effects on gene expression related to fatty acid oxidation and may exert anti-inflammatory actions. Furthermore, different BCFAs can exhibit distinct effects on the expression of genes involved in fatty acid synthesis and inflammation in liver cells. This suggests that BCFAs may have complex and specific regulatory functions.



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Potential signaling roles of branched-chain fatty acids.

## Conclusion

**2-Methyloctanoic acid** is a well-characterized branched-chain fatty acid with established synthetic routes and physicochemical properties. Its metabolic fate involves mitochondrial oxidation, a process that is not dependent on carnitine. While its specific role as a signaling molecule in mammalian systems is an emerging area of research, the broader class of branched-chain fatty acids demonstrates clear involvement in cellular regulation, including the activation of PPAR $\alpha$  and modulation of gene expression related to metabolism and inflammation. This technical guide provides a foundational resource for researchers and professionals in drug development, highlighting the key aspects of **2-methyloctanoic acid** and suggesting avenues for future investigation into its biological functions and therapeutic potential.

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## References

- 1. 2-Methyloctanoic acid | C<sub>9</sub>H<sub>18</sub>O<sub>2</sub> | CID 94251 - PubChem [pubchem.ncbi.nlm.nih.gov]
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